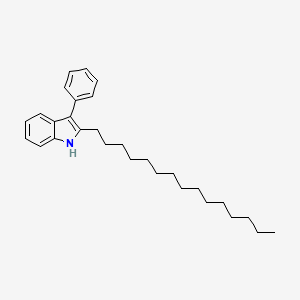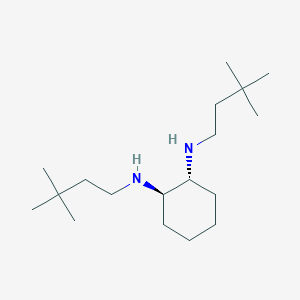
Ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline is a compound that combines the properties of an organotin compound and a phenanthroline derivative. The organotin component, ditert-butyl(dichloro)stannane, is known for its applications in organic synthesis and catalysis. The phenanthroline derivative, 4,7-diphenyl-1,10-phenanthroline, is widely used in coordination chemistry and as a ligand in various metal complexes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diphenyl-1,10-phenanthroline involves the reaction of o-nitroaniline with arsenic acid in dilute sulfuric acid, followed by the addition of β-chloropropiophenone. The mixture is heated and then neutralized with sodium hydroxide. The resulting product is extracted with benzene and purified through recrystallization .
Ditert-butyl(dichloro)stannane can be synthesized by reacting tert-butyl chloride with tin tetrachloride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ditert-butyl(dichloro)stannane undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form lower oxidation state tin compounds.
4,7-diphenyl-1,10-phenanthroline undergoes:
Coordination Reactions: It forms complexes with various metal ions, which can be used in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Coordination Reactions: Metal salts such as copper(II) sulfate or iron(II) chloride are used to form metal-phenanthroline complexes.
Major Products
Substitution Reactions: Products include organotin compounds with various functional groups.
Reduction Reactions: Products include lower oxidation state tin compounds.
Coordination Reactions: Products include metal-phenanthroline complexes with diverse applications
科学的研究の応用
Chemistry
Coordination Chemistry: 4,7-diphenyl-1,10-phenanthroline is used as a ligand to form stable metal complexes.
Biology and Medicine
Biochemical Assays: Metal-phenanthroline complexes are used in assays to detect metal ions in biological samples.
Therapeutic Agents: Some organotin compounds have shown potential as anticancer agents.
Industry
作用機序
The mechanism of action of ditert-butyl(dichloro)stannane involves its ability to act as a Lewis acid, facilitating various organic transformations by stabilizing reaction intermediates . The 4,7-diphenyl-1,10-phenanthroline component acts as a chelating ligand, forming stable complexes with metal ions and enhancing their reactivity in catalytic processes .
類似化合物との比較
Similar Compounds
Tetramethyltin: Another organotin compound used in organic synthesis.
1,10-Phenanthroline: A simpler phenanthroline derivative used in coordination chemistry
Uniqueness
Ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline is unique due to its combination of organotin and phenanthroline properties, making it versatile in both catalysis and coordination chemistry. Its ability to form stable metal complexes and act as a catalyst in various reactions sets it apart from other similar compounds .
特性
分子式 |
C32H34Cl2N2Sn |
|---|---|
分子量 |
636.2 g/mol |
IUPAC名 |
ditert-butyl(dichloro)stannane;4,7-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C24H16N2.2C4H9.2ClH.Sn/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*1-4(2)3;;;/h1-16H;2*1-3H3;2*1H;/q;;;;;+2/p-2 |
InChIキー |
MXLQCOIUYVEIFY-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
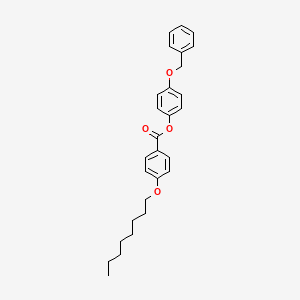
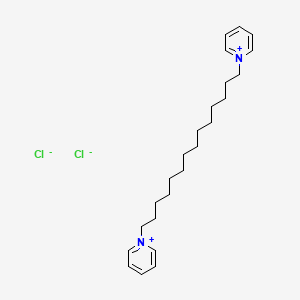
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
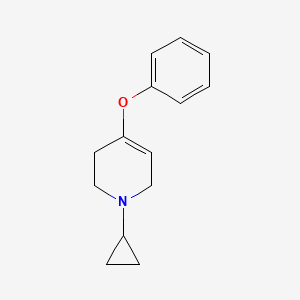
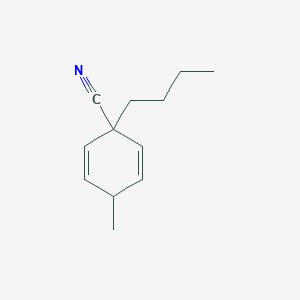
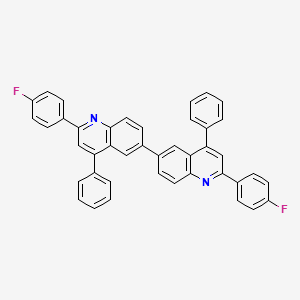

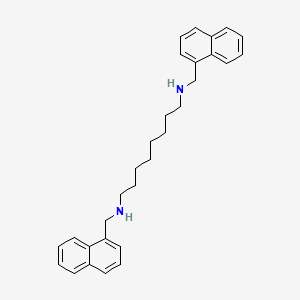
methanone](/img/structure/B15162227.png)
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
